

Application Notes and Protocols for Acipimox-13C2,15N2 in Lipidomics Research

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Compound of Interest		
Compound Name:	Acipimox-13C2,15N2	
Cat. No.:	B12360645	Get Quote

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Introduction

Acipimox, a derivative of nicotinic acid, is a lipid-lowering agent utilized in the management of hyperlipidemia, particularly hypertriglyceridemia.[1] Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue, leading to a reduction in the release of free fatty acids (FFAs) into circulation.[1][2][3] This subsequently decreases the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol levels.[1][2]

Stable isotope labeling has become an indispensable tool in lipidomics for dynamically tracing the metabolism, biosynthesis, and degradation of lipids.[4][5][6][7] The use of isotopically labeled compounds, such as **Acipimox-13C2,15N2**, in conjunction with mass spectrometry, offers a powerful approach to elucidate the precise molecular fate and downstream effects of the drug on lipid metabolic pathways. These application notes provide a framework for the proposed use of **Acipimox-13C2,15N2** in lipidomics research to investigate its pharmacokinetics and pharmacodynamics at a molecular level.

Mechanism of Action

Acipimox exerts its antilipolytic effect by activating the G-protein coupled receptor GPR109A (also known as HCA2) on the surface of adipocytes.[1][3][8] This activation initiates an intracellular signaling cascade that results in the inhibition of hormone-sensitive lipase (HSL),

Methodological & Application

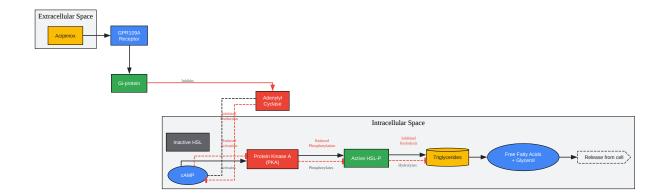




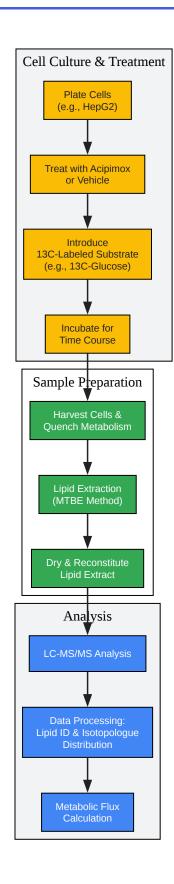
the key enzyme responsible for the hydrolysis of stored triglycerides. The sequence of events is as follows:

- Receptor Binding: Acipimox binds to and activates the GPR109A receptor.
- G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi).
- Adenylyl Cyclase Inhibition: The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase.
- cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8]
- PKA Inactivation: The reduction in cAMP levels leads to the inactivation of Protein Kinase A (PKA).[8]
- HSL Dephosphorylation: With PKA inactive, hormone-sensitive lipase (HSL) remains in its dephosphorylated, less active state.
- Inhibition of Lipolysis: The inactivation of HSL prevents the breakdown of triglycerides into free fatty acids and glycerol, thus reducing their release from adipose tissue.[2][8]









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